molecular formula C8H10N2O2S B085800 2-Morpholino-1,3-thiazole-5-carbaldehyde CAS No. 1011-41-2

2-Morpholino-1,3-thiazole-5-carbaldehyde

Cat. No. B085800
CAS RN: 1011-41-2
M. Wt: 198.24 g/mol
InChI Key: VDZWHWVAMDQEBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Morpholino-1,3-thiazole-5-carbaldehyde and its derivatives involves classical Knoevenagel condensation reactions. For instance, novel fluorescent styryl push–pull compounds with an electron-donating thiazole unit have been synthesized by condensing 4-chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde with active methylene compounds. These reactions are characterized by their efficiency in producing compounds with significant photophysical properties (Sekar et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of derivatives of 2-Morpholino-1,3-thiazole-5-carbaldehyde, such as 4-bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, reveals intricate details about the spatial arrangement and interactions within these molecules. The structural analyses often involve X-ray crystallography to elucidate the dihedral angles and the presence of intramolecular hydrogen bonding, which are crucial for understanding the molecule's behavior and reactivity (Bahrin et al., 2013).

Chemical Reactions and Properties

2-Morpholino-1,3-thiazole-5-carbaldehyde participates in various chemical reactions leading to the formation of a wide range of compounds. For example, its reaction with aldehydes has been developed for the synthesis of 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one and its 5-ylidene derivatives, showing moderate activity against malignant tumor cells, indicating its potential in medicinal chemistry (Horishny et al., 2020).

Physical Properties Analysis

The physical properties of 2-Morpholino-1,3-thiazole-5-carbaldehyde derivatives, such as their solubility and fluorescence, are closely tied to their structural characteristics. These properties are essential for their application in material science and photophysics. For example, the synthesis of novel styryl derivatives and their photophysical property analysis have been extensively studied, highlighting the effects of solvent polarity and viscosity on their absorptive and emissive properties (Sekar et al., 2014).

Chemical Properties Analysis

The chemical behavior of 2-Morpholino-1,3-thiazole-5-carbaldehyde is influenced by its functional groups, which enable it to undergo various reactions, including condensations and substitutions. These reactions facilitate the synthesis of a broad array of derivatives, each possessing unique chemical properties suitable for different applications, from photophysical studies to potential antitumor agents (Horishny et al., 2020; Sekar et al., 2014).

Scientific Research Applications

  • Photophysical Properties and Synthetic Applications:

    • Fluorescent Styryl Compounds: Novel fluorescent styryl push-pull compounds with a thiazole unit were synthesized using 2-Morpholino-1,3-thiazole-5-carbaldehyde derivatives. These compounds exhibit significant photophysical properties and are analyzed for changes in solvent polarity and viscosity. They have potential applications in fluorescence and sensory devices (Sekar et al., 2014).
  • Antitumor and Antimicrobial Agents:

    • Antitumor Compounds: Reactions with various compounds produced derivatives that showed promising antitumor activity. One particular compound was found to be more effective than traditional drugs like 5-fluorouracil, cisplatin, and curcumin (Matiichuk et al., 2020).
    • Antimicrobial Activities: Derivatives synthesized from 2-Morpholino-1,3-thiazole-5-carbaldehyde showed good antitubercular activities and significant antimicrobial properties against various strains of bacteria and fungi (Başoğlu et al., 2012).
  • Chemical Synthesis and Material Chemistry:

    • Extended Styryls for Viscosity Sensing: A series of push–pull chromophoric extended styryls synthesized from derivatives of 2-Morpholino-1,3-thiazole-5-carbaldehyde were studied for their photophysical properties. These compounds have potential applications as fluorescence molecular rotors for sensing viscosity and can be used in materials chemistry (Telore et al., 2015).
    • Synthesis of Novel Heterocycles: Various synthetic approaches and reactions with 2-Morpholino-1,3-thiazole-5-carbaldehyde have led to the creation of new 1,3-thiazole derivatives. These compounds are of interest as potential bioactive substances and have various applications in medicinal chemistry (Sinenko et al., 2016).
  • Molecular Design for Biological Activities:

    • Fused Pyran Derivatives: A new series of fused pyran derivatives with a 2-morpholinoquinoline nucleus was synthesized and evaluated for antimicrobial activity. These compounds have shown efficiency against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Makawana et al., 2011).
    • Inhibitors of Phosphoinositide 3-Kinase: 4-(1,3-Thiazol-2-yl)morpholine derivatives were identified as potent inhibitors of phosphoinositide 3-kinase, a key enzyme involved in cancer and other diseases. These compounds have shown promising results in tumor growth inhibition in xenograft models (Alexander et al., 2008).

Safety And Hazards

This compound may cause respiratory irritation and could be harmful if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-6-7-5-9-8(13-7)10-1-3-12-4-2-10/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZWHWVAMDQEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363171
Record name 2-(Morpholin-4-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholino-1,3-thiazole-5-carbaldehyde

CAS RN

1011-41-2
Record name 2-(Morpholin-4-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

2-Chlorothiazole-5-carbaldehyde (200 mg, 1.36 mmol) was dissolved in acetonitrile (4 mL). To this, potassium carbonate (376 mg, 2.72 mmol) and morpholine (0.237 mL, 2.72 mmol) were added at room temperature and the mixture was stirred at the same temperature for 23.5 hours. After water was added to the reaction mixture, extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by preparative thin-layer chromatography (chloroform/methanol=15/1) to give 2-morpholinothiazole-5-carbaldehyde (179 mg, yield: 66%).
Quantity
200 mg
Type
reactant
Reaction Step One
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4 mL
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solvent
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376 mg
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reactant
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0.237 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VN Kotlyar, PA Pushkarev, VD Orlov… - Chemistry of …, 2010 - Springer
The synthesis of new amino and alkoxy derivatives of thiazole-5-carbaldehyde, on the basis of which α,β-unsaturated ketones of the thiazole series were synthesized, are described in …
Number of citations: 16 link.springer.com

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